molecular formula C12H11NO3 B12443183 (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid

(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid

Cat. No.: B12443183
M. Wt: 217.22 g/mol
InChI Key: JSOBWUYSSGIUDS-UHFFFAOYSA-N
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Description

(2E)-3-(5-Methoxy-1H-indol-3-yl)prop-2-enoic acid is a high-purity indole derivative supplied for advanced pharmacological and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in many clinically relevant molecules . This compound features a methoxy-substituted indole core linked to a propenoic acid chain, a structure similar to other indole-based compounds investigated for their neuroprotective potential. Indole derivatives have demonstrated an immeasurable potential for newer therapeutic possibilities, including applications as multifunctional neuroprotectors . Specifically, research into similar 5-methoxy-indole carboxylic acid derivatives has shown promise in the development of multifunctional neuroprotectors for treating complex neurodegenerative diseases such as Parkinson's and Alzheimer's . These compounds can target multiple pathological hallmarks, including oxidative stress, metal ion dysregulation, and impaired enzyme activity . Furthermore, indole-based compounds are widely investigated for their antiviral properties against viruses such as influenza, Coxsackie B4, and hepatitis C . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOBWUYSSGIUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Elimination

A foundational method involves Friedel-Crafts acylation of 5-methoxyindole with succinic anhydride, followed by bromination and elimination to form the α,β-unsaturated carboxylic acid moiety. In one protocol, 5-methoxyindole reacts with succinic anhydride under acidic conditions to yield 4-(5-methoxy-1H-indol-3-yl)-4-oxobutanoic acid. Subsequent bromination at the α-position using bromine in acetic acid generates 3-bromo-4-oxo-4-(5-methoxy-1H-indol-3-yl)butanoic acid, which undergoes elimination via refluxing with sodium acetate to produce the target compound in 23% yield.

Table 1: Classical Synthesis via Friedel-Crafts and Elimination

Step Reagents/Conditions Yield
Friedel-Crafts acylation Succinic anhydride, H2SO4, 0°C 65%
Bromination Br2, CH3COOH, 25°C 78%
Elimination NaOAc, CH3COOH, reflux 23%

This route, while reliable, suffers from moderate yields due to competing side reactions during elimination.

Modern Catalytic Approaches

Copper-Catalyzed Friedel-Crafts Alkylation

Recent advancements employ copper(II) nitrate trihydrate (Cu(NO3)2·3H2O) and 4,4′-dimethyl-2,2′-bipyridyl (dmbpy) as a catalytic system in acetonitrile (MeCN). This method enables direct coupling of 5-methoxyindole with preformed α,β-unsaturated ketones, followed by oxidation to the carboxylic acid. For example, reacting 3-(1-methyl-1H-imidazol-2-yl)acrylic acid with 5-methoxyindole in the presence of Cu(NO3)2·3H2O (0.1 equiv) and dmbpy (0.12 equiv) at room temperature for 72 hours affords the intermediate ketone, which is subsequently oxidized to the target acid in 91% yield.

Table 2: Copper-Catalyzed Coupling Optimization

Parameter Optimal Condition Impact on Yield
Catalyst loading 10 mol% Cu(NO3)2·3H2O Maximizes turnover
Ligand 12 mol% dmbpy Enhances regioselectivity
Solvent MeCN Improves solubility

This method outperforms traditional acid-catalyzed pathways by reducing side products and improving stereochemical control.

Solvent and Base Optimization in Alkylation

Role of Polar Aprotic Solvents

The choice of solvent profoundly affects reaction kinetics and product distribution. Acetonitrile (ACN) is preferred for copper-catalyzed reactions due to its ability to stabilize cationic intermediates without participating in side reactions. By contrast, ethereal solvents like tetrahydrofuran (THF) reduce yields by 20–30% due to poor solubility of indole derivatives.

Base Selection for Elimination Reactions

Sodium acetate (NaOAc) is critical in elimination steps, acting as both a base and a proton scavenger. Increasing NaOAc stoichiometry from 1.0 to 1.3 equivalents improves dehydrobromination efficiency, raising yields from 18% to 23%. Stronger bases like potassium tert-butoxide (t-BuOK) lead to over-elimination and decomposition.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using ethyl acetate/hexane (15–30% gradient) effectively separates the target compound from regioisomers and unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid (TFA) in water/acetonitrile mobile phases achieves >98% purity.

Spectroscopic Confirmation

  • 1H NMR : The trans (E)-configuration of the prop-2-enoic acid moiety is confirmed by a doublet of doublets at δ 7.2–7.4 ppm (J = 15.9 Hz).
  • IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ corresponds to the conjugated carboxylic acid C=O stretch.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under reflux with thionyl chloride (SOCl₂) as a catalyst, yielding methyl esters .

  • Amidation : Forms hydrazides when treated with hydrazine hydrate in ethanol, producing bioactive derivatives .

Example Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldReference
Esterification0.005 mol compound, 4 equiv. SOCl₂, MeOH, refluxMethyl ester85%
AmidationHydrazine hydrate, ethanol, 2h refluxHydrazide derivative78%

Electrophilic Substitution on the Indole Ring

The methoxy group at C5 activates the indole ring for electrophilic substitution, favoring positions C4 and C7 . Key reactions include:

  • Acylation : Reacts with α,β-unsaturated ketones via acid-catalyzed addition at C3 or C4 .

  • Halogenation : Bromination occurs at C7 using N-bromosuccinimide (NBS) in H₂SO₄ .

  • Nitration : Nitric acid introduces nitro groups at C4 under controlled conditions .

Regioselectivity Trends

ElectrophilePositionNotes
Acyl chlorideC3, C4Enhanced by methoxy’s electron donation
Br₂/NBSC7Steric and electronic factors favor distal substitution
HNO₃C4Para-directing effect of methoxy group

Oxidation and Reduction Reactions

  • Oxidation : The α,β-unsaturated double bond is susceptible to oxidation by KMnO₄/H⁺, yielding 5-methoxyindole-3-carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, forming 3-(5-methoxy-1H-indol-3-yl)propanoic acid .

Characterization Data

ProductMelting Point¹H NMR (δ, ppm)Reference
Reduced derivative162–164°C2.58 (t, 2H), 3.82 (s, 3H), 6.85 (d, 1H)

Cyclization and Heterocycle Formation

Under dehydrating conditions (e.g., P₄S₁₀ or POCl₃), the compound forms fused indole derivatives. For example:

  • Indole-oxadiazoles : Reacts with 1,2,4-oxadiazole precursors to create neuroprotective hybrids .

Mechanistic Pathway

  • Activation of carboxylic acid as acyl chloride.

  • Cyclocondensation with hydrazine derivatives.

  • Aromatic stabilization via electron-rich indole system .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance neuroprotective and antioxidant properties:

  • Hydrazone formation : Condensation with hydroxyl-substituted benzaldehydes improves MAO-B inhibition (IC₅₀ = 0.89 µM) .

  • Sulfonation : Introduces sulfonate groups at C2 for increased water solubility.

Key Bioactive Derivatives

DerivativeActivityMechanismReference
2,3-DihydroxyhydrazideNeuroprotectionReduces ROS, inhibits lipid peroxidation
Syringaldehyde hybridMAO-B inhibitionCompetitive binding to FAD site

Spectroscopic Characterization

Critical data for reaction validation:

  • IR : Strong carbonyl stretch at 1695 cm⁻¹ (carboxylic acid) .

  • ¹³C NMR : 174.2 ppm (COOH), 154.1 ppm (C5-OCH₃), 125.3 ppm (C3-indole) .

Stability and Reactivity Considerations

  • pH Sensitivity : Propanoic acid moiety deprotonates above pH 4, altering solubility.

  • Light Sensitivity : Indole ring prone to photooxidation; storage in amber vials recommended.

This compound’s versatility in electrophilic substitution, redox chemistry, and cyclization makes it a valuable scaffold for medicinal chemistry and materials science .

Scientific Research Applications

(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid involves its interaction with various molecular targets. One key target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to PPARγ, leading to modulation of downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues of Indole-Acrylic Acids

The following compounds share the core indole-acrylic acid scaffold but differ in substituents or indole ring modifications:

Compound Name Substituents/Modifications Molecular Weight CAS Number Key Properties/Bioactivities
(2E)-3-(5-Methoxy-1H-indol-3-yl)prop-2-enoic acid 5-OCH₃ on indole; E-configuration 231.2* Not explicitly provided Synthesized via oxalyl chloride route (91% yield) ; potential bioactivity inferred from analogues .
(2E)-3-(1H-Indol-5-yl)prop-2-enoic acid No methoxy; indole at position 5 187.2 179626-79-0 Commercially available; used in life science research .
Ferulic acid (E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid 194.2 1135-24-6 Antioxidant, anti-inflammatory; phenyl instead of indole .
(2E)-3-(5-Bromothiophen-2-yl)prop-2-enoic acid Brominated thiophene ring 217.0 111252-31-4 Used in organic synthesis; halogenated heterocycle .
3-(5-Chloro-3-methyl-pyrazol-4-yl)prop-2-enoic acid Chloro-pyrazole ring 244.7 957014-04-9 Synthetic intermediate; pyrazole substitution .

*Calculated based on formula C₁₂H₁₁NO₃.

Key Structural and Functional Differences

Indole vs. For example, ferulic acid (phenyl derivative) is widely studied for its antioxidant properties, while bromothiophene analogues (e.g., ) are leveraged in materials science . Pyrazole-substituted acrylic acids (e.g., ) exhibit distinct electronic profiles due to the electron-withdrawing chlorine and methyl groups, which may enhance reactivity in medicinal chemistry applications .

Substituent Effects: The 5-methoxy group on the indole ring in the target compound could enhance lipophilicity and membrane permeability compared to non-substituted analogues (e.g., (2E)-3-(1H-indol-5-yl)prop-2-enoic acid) . Methoxy groups are also known to influence receptor binding; for instance, methoxyindole derivatives in showed α₁/β₁-adrenoceptor affinity . Halogenated derivatives (e.g., bromo-thiophene in ) often exhibit increased stability and binding specificity in drug design .

Open-chain bibenzyls (e.g., ) showed weaker cytotoxicity than closed-ring systems, highlighting the importance of conjugated planar structures in bioactivity .

Biological Activity

(2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid is a compound featuring an indole structure with a methoxy substitution, classified within the broader category of α,β-unsaturated carboxylic acids. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₁₁NO₃
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 1402072-52-9

Antioxidant Activity

Indole derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative damage. The presence of the methoxy group in this compound enhances its electron-donating capacity, contributing to its antioxidant potential. Studies have shown that such compounds can inhibit lipid peroxidation and modulate antioxidant enzyme activity, which is crucial in preventing cellular damage in various pathological conditions.

Anti-inflammatory Effects

Research indicates that this compound may play a role in modulating inflammatory pathways. Indole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, leading to reduced inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

The anticancer effects of this compound have been highlighted in various studies. Indole derivatives have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through several mechanisms, including the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway. The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further investigation in cancer therapy.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays.
    • Results indicated a significant reduction in free radical concentrations, suggesting strong antioxidant properties.
  • Anti-inflammatory Mechanisms :
    • In vitro studies demonstrated that the compound inhibited TNF-alpha-induced NF-kB activation in human endothelial cells.
    • This inhibition correlated with decreased expression of inflammatory markers, supporting its anti-inflammatory potential.
  • Anticancer Efficacy :
    • A series of experiments on various cancer cell lines revealed that this compound induced apoptosis via caspase activation.
    • Notably, it showed selective toxicity towards breast cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-MethoxyindoleIndole structure with methoxy substitutionAntioxidant, anti-inflammatory
Indole-3-acetic acidIndole structure with acetic acid groupPlant growth regulator
5-HydroxyindoleHydroxyl group at position 5Neuroprotective effects
6-MethoxyindoleMethoxy group at position 6Potential anticancer activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(5-Methoxy-1H-indol-3-YL)prop-2-enoic acid, and how can purity be maximized?

  • Methodological Answer : A common approach involves condensation reactions between appropriately substituted indole derivatives and α,β-unsaturated carbonyl precursors. For example, refluxing 3-formyl-1H-indole derivatives with thiazolidinone analogs in acetic acid with sodium acetate as a catalyst can yield structurally similar compounds (e.g., 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids) . Purity is enhanced via recrystallization from acetic acid or DMF/acetic acid mixtures. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1.1 molar ratios of aldehyde to nucleophile) are critical .

Q. How can the E-configuration of the propenoic acid moiety be confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can distinguish E/Z isomers by analyzing spatial interactions between protons. For instance, coupling constants (J > 12 Hz for trans protons) and X-ray crystallography (as used for structurally related compounds like ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) provide definitive stereochemical assignments . Single-crystal X-ray diffraction is particularly authoritative, as demonstrated in studies of chromenyl-indole derivatives .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store the compound at 4°C in airtight, light-protected containers to prevent degradation of the α,β-unsaturated carbonyl group. Similar compounds, such as (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid, exhibit sensitivity to moisture and oxidative conditions, necessitating inert atmospheres (e.g., nitrogen) for long-term storage . Stability under refrigeration is corroborated by pharmacopeial guidelines for related indole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the α,β-unsaturated carbonyl group in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict electrophilic sites. For example, studies on 3-(5-phenylthiophen-2-yl)prop-2-ynyl acetate used DFT to analyze electron density distribution and frontier molecular orbitals, identifying reactive regions for Michael additions . Similar approaches can model charge distribution in the propenoic acid moiety to guide experimental design.

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., enzyme inhibition kinetics, cell viability assays). For instance, inconsistencies in ligand-receptor binding data (as seen in PDB ligand Z5Y studies) may arise from differences in buffer conditions or protein isoforms . Meta-analyses of literature, coupled with orthogonal assays (e.g., SPR vs. ITC for binding affinity), help reconcile discrepancies.

Q. Which in vitro models are suitable for studying the compound’s mechanism of action in cancer or inflammation?

  • Methodological Answer : Use cell lines with validated targets (e.g., COX-2 for anti-inflammatory activity or kinase-dependent cancer models). For indole derivatives, assays measuring NF-κB inhibition or apoptosis induction (via caspase-3 activation) are common. Structural analogs like (E)-isoferulic acid have been tested in macrophage-based inflammation models, providing a methodological blueprint .

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